2H-Pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
326-98-7 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-3H,4H2 |
InChI Key |
PKPQDXYZBWKDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=CC=NC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 2,3 D Pyrimidine Derivatives
Classical and Conventional Synthetic Routes to the 2H-Pyrrolo[2,3-d]pyrimidine Nucleus
Classical approaches to the synthesis of the this compound core often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) moiety or vice versa. A common strategy involves the cyclization of appropriately substituted pyrimidines. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with methyl 4-(4-oxobutyl)benzoate can yield both furo[2,3-d]pyrimidine (B11772683) and pyrrolo[2,3-d]pyrimidine derivatives. nih.gov The reaction conditions, such as temperature and time, can influence the product distribution, with higher temperatures and longer reaction times favoring the formation of the pyrrolo[2,3-d]pyrimidine. nih.gov
Another established method involves the condensation of a nitrile-containing intermediate. For example, ethyl 2-cyanoacetate can be reacted with bromoacetaldehyde (B98955) diethyl acetal, followed by cyclization with formamidine (B1211174) acetate (B1210297) to form a 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent acid-catalyzed cyclization and chlorination with phosphorus oxychloride (POCl₃) affords the chlorinated pyrrolo[2,3-d]pyrimidine core. However, this method can be limited by low yields in the chlorination step. google.com Researchers have found that carefully controlling the amounts of phosphorous oxychloride and a trialkyl amine base can significantly improve the yield of the desired 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. google.com
One-Pot and Multicomponent Reactions for this compound Scaffold Formation
One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. These reactions offer advantages such as reduced reaction times, lower energy consumption, and simplified purification processes. scielo.org.mx
A notable example is the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol, provides polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx The use of microwave irradiation has also been explored to accelerate these reactions. For instance, a three-component reaction between N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, and amines in acetic acid under microwave conditions yields 5-arylaminopyrrolo[2,3-d]pyrimidines. beilstein-journals.org
Another versatile one-pot method involves the reaction of phenylglyoxal, 2-hydroxynaphthoquinone, and aminouracil derivatives in a mixture of acetic acid and water to produce this compound-2,4(3H)-diones substituted with a 5-(3-hydroxy-1,4-naphthoquinonyl) group. semanticscholar.orgresearchgate.net
Table 1: Examples of One-Pot Syntheses of this compound Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB, Ethanol, 50°C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| N,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | Acetic acid, Microwave | 5-Arylaminopyrrolo[2,3-d]pyrimidines | beilstein-journals.org |
| Phenylglyoxal, 2-Hydroxynaphthoquinone, Aminouracil derivatives | Acetic acid/Water, 100°C | This compound-2,4(3H)-diones | semanticscholar.orgresearchgate.net |
Transition Metal-Catalyzed Syntheses of this compound
Transition metal catalysis has revolutionized the synthesis of pyrrolo[2,3-d]pyrimidines, offering highly efficient and selective methods for their construction and functionalization.
Palladium-Catalyzed Coupling Reactions for this compound Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are widely used for the synthesis and derivatization of the pyrrolo[2,3-d]pyrimidine scaffold.
The Suzuki-Miyaura reaction allows for the introduction of aryl groups onto the pyrimidine ring. scispace.com For instance, methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be coupled with various arylboronic acids using a palladium acetate/dicyclohexyl(2-biphenyl)phosphine catalyst system. scispace.com Palladium catalysis also enables the direct C-H arylation of the pyrrole ring, providing a streamlined approach to biphenyl-containing pyrrolo[2,3-d]pyrimidines. rsc.org
The Sonogashira reaction is employed to introduce alkynyl groups. The reaction of 4-iodopyrrolopyrimidines with terminal alkynes in the presence of a palladium catalyst and copper(I) iodide is an effective method for synthesizing 4-alkynylpyrrolo[2,3-d]pyrimidines. researchgate.net
Table 2: Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction Type | Substrates | Catalyst System | Product | Reference |
| Suzuki-Miyaura | Methyl 5-amino-4-chloro-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, Arylboronic acids | Pd(OAc)₂/Dicyclohexyl(2-biphenyl)phosphine | 4-Aryl-pyrrolo[2,3-d]pyrimidines | scispace.com |
| Direct C-H Arylation | Pyrrolo[2,3-d]pyrimidine derivatives | Pd catalyst | Biphenyl-containing pyrrolo[2,3-d]pyrimidines | rsc.org |
| Sonogashira | 4-Iodopyrrolopyrimidine, Terminal alkynes | Dichlorobis(triphenylphosphine)palladium, Copper(I) iodide | 4-Alkynylpyrrolo[2,3-d]pyrimidines | researchgate.net |
Copper-Catalyzed Coupling Reactions for this compound Derivatives
Copper-catalyzed reactions have gained prominence as a more cost-effective and less toxic alternative to palladium catalysis. tandfonline.com Copper catalysts have been successfully used in the synthesis of pyrrolo[2,3-d]pyrimidines from substituted 5-bromopyrimidin-4-amines and alkynes. tandfonline.comresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful tool for constructing pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com This reaction can be performed using various copper sources, including in situ generated Cu(I) from a Cu(II) salt or directly using a Cu(I) source like copper(I) iodide. mdpi.com
Regioselective Functionalization Strategies on the this compound Core
The ability to selectively introduce functional groups at specific positions of the pyrrolo[2,3-d]pyrimidine core is crucial for developing targeted therapeutic agents. The scaffold offers five positions for modification: C2, C4, C5, C6, and N7. researchgate.net
Regioselective functionalization can be achieved by controlling reaction conditions and utilizing directing groups. For example, palladium-catalyzed direct C-H acetoxylation of pyrrolo[2,3-d]pyrimidine derivatives can be directed to a specific position. researchgate.net The use of a phenylsulfonyl protecting group on the pyrrole nitrogen can direct lithiation and subsequent electrophilic attack to the C6 position.
Furthermore, the differential reactivity of the chloro groups in 2,4-dichloropyrimidine (B19661) allows for sequential nucleophilic substitution, enabling the synthesis of specifically substituted pyrrolo[2,3-d]pyrimidines. digitellinc.com
Synthesis of Key Pyrrolo[2,3-d]pyrimidine Intermediates for Derivatization
The synthesis of versatile intermediates is a cornerstone of pyrrolo[2,3-d]pyrimidine chemistry, allowing for the rapid generation of diverse compound libraries. A key intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be prepared from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. google.com This intermediate readily undergoes nucleophilic substitution at the 4-position with various amines. nih.gov
Another important precursor is 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, which can be synthesized from 5-bromo-2,4-dichloropyrimidine. tandfonline.comresearchgate.netfigshare.comtandfonline.com This intermediate serves as a valuable building block for the synthesis of more complex pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.comresearchgate.netfigshare.comtandfonline.com The synthesis of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine provides another key intermediate for further functionalization.
Table 3: Key Intermediates for this compound Derivatization
| Intermediate | Starting Material | Synthetic Utility | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol | Nucleophilic substitution at C4 | google.com |
| 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 5-Bromo-2,4-dichloropyrimidine | Building block for complex derivatives | tandfonline.comresearchgate.netfigshare.comtandfonline.com |
| 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | Further functionalization at C4 | |
| 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution and Suzuki coupling | nih.gov |
Chemical Modification and Derivatization Strategies of 2h Pyrrolo 2,3 D Pyrimidine
Substituent Effects and Core Modifications on 2H-Pyrrolo[2,3-d]pyrimidine
Research has systematically explored the impact of substituents at positions C2, C4, C5, C6, and N7 of the pyrrolo[2,3-d]pyrimidine nucleus. For instance, in the development of CSF1R inhibitors, substitutions at the C4 and C5 positions were found to be critical for activity. mdpi.com One study revealed that while certain substitutions at C4 and C5 led to inactive compounds, modifications at the C6 position yielded potent inhibitors. mdpi.com Specifically, the introduction of a 3-pyridyl unit flanked by different arylamines at the C6 position led to the discovery of potent CSF1R inhibitors. mdpi.com
In the context of anticancer agents, modifications on the pyrrole (B145914) ring have been shown to enhance antitumor activity. The introduction of a phenyl group at position 2 of the pyrrole core, especially with halogen substituents on the phenyl ring, resulted in enhanced antitumor properties. mdpi.com Furthermore, a series of diarylureas and amides based on the pyrrolo[2,3-d]pyrimidine scaffold showed that compounds with imidazole (B134444) and morpholine (B109124) moieties exhibited potent antiproliferative activity against melanoma cell lines. researchgate.net
Core modifications, such as the protection of the N7 position, are often a necessary step in the multi-step synthesis of complex derivatives to avoid interference with subsequent reactions. sci-hub.box For example, the N7 position of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine was protected using pivaloyloxymethyl chloride (POM-Cl) to facilitate further modifications. sci-hub.box
The following table summarizes the effects of various substituents on the activity of this compound derivatives based on selected studies.
| Position of Substitution | Substituent/Modification | Observed Effect | Target/Application |
| C2 | 2-((4-sulfamoylphenyl)amino) | CDK9 Inhibition | Pancreatic Cancer |
| C4 | N-methyl-1-(meta-tolyl)methanamine | Increased CSF1R inhibitory activity | CSF1R Inhibition |
| C5 | Pexidartinib flanking group | Inactive towards CSF1R | CSF1R Inhibition |
| C6 | 6-chloro-3-pyridyl moiety | Potent CSF1R inhibition | CSF1R Inhibition |
| C2 (of pyrrole) | 2-substituted-phenyl fragments | Enhanced antitumor activity | Anticancer |
| N/A | Imidazole and morpholine moieties | Potent antiproliferative activity | Melanoma |
Annellation of Additional Heterocyclic Systems onto this compound
Annellation, the fusion of an additional ring system onto a core scaffold, is a powerful strategy to create novel, tricyclic, or polycyclic heterocyclic systems with distinct three-dimensional shapes and biological activities. This approach has been applied to the this compound core to explore new chemical space and develop compounds with unique pharmacological profiles.
One study reported the synthesis of tricyclic pyrrolo[2,3-d]pyrimidinones by condensing the core with a third ring. mdpi.com This chemical modification aimed to create a hybrid structure with drug-like properties and a novel spatial and electronic distribution for selective anticancer activity. mdpi.com Specifically, pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent at the C-4 position of a phenyl ring and an annellated azepine side-ring demonstrated significant antitumor activity against colon cancer cell lines. mdpi.com These findings underscore the therapeutic potential of expanding the this compound core through annellation.
Another approach involves the synthesis of pyrrolotriazolopyrimidine and pyrrolotetrazolopyrimidine derivatives from a 2-amino-1H-pyrrole-3-carbonitrile precursor, which itself is used to form the pyrrolo[2,3-d]pyrimidine ring system. researchgate.net This strategy effectively fuses a triazole or tetrazole ring to the pyrimidine (B1678525) portion of the scaffold, leading to compounds with potential as kinase inhibitors and antimelanoma agents. researchgate.net
The synthesis of these annellated systems often involves multi-step reactions. For example, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidinones can be achieved through carbonyl-amine condensation followed by carbon-halogen bond formation. mdpi.com
| Annellated Ring System | Starting Material/Precursor | Resulting Compound Class | Observed Biological Activity |
| Azepine | Pyrrolo[2,3-d]pyrimidine-imines | Tricyclic Pyrrolo[2,3-d]pyrimidinones | Antitumor (Colon Cancer) |
| Triazole | 2-amino-1H-pyrrole-3-carbonitrile | Pyrrolotriazolopyrimidines | Kinase Inhibition, Antimelanoma |
| Tetrazole | 2-amino-1H-pyrrole-3-carbonitrile | Pyrrolotetrazolopyrimidines | Kinase Inhibition, Antimelanoma |
Scaffold Hopping Approaches Utilizing the this compound Core
Scaffold hopping is a computational or rational drug design strategy aimed at identifying isosteric replacements for a core molecular scaffold to discover novel compounds with similar or improved biological activity and better drug-like properties. The this compound core has been successfully utilized in scaffold hopping approaches to develop new classes of inhibitors for various therapeutic targets.
In the pursuit of novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a scaffold hopping strategy was employed to incorporate the dipyridine moiety from the known drug Pexidartinib onto the this compound scaffold. mdpi.com This approach, supported by in silico docking studies, led to the synthesis of hybrid molecules with favorable alignment and spatial overlap within the target's binding site. mdpi.comresearchgate.net This rational design resulted in the identification of potent CSF1R inhibitors with low nanomolar enzymatic activity and favorable ADME properties. researchgate.net
Another example of scaffold hopping involved the replacement of a 1H-pyrrolo[2,3-b]pyridine core with various 5,6-bicyclic heterocycles, including 7H-pyrrolo[2,3-d]pyrimidine, to identify novel inhibitors of Large Tumor Suppressor Kinase (LATS). nih.gov This systematic exploration led to the discovery that the 7H-pyrrolo[2,3-d]pyrimidine scaffold was a viable replacement, and further optimization of the carboxamide group attached to this core resulted in potent LATS inhibitors. nih.gov
The success of these scaffold hopping approaches highlights the versatility of the this compound core as a foundational element in the design of new therapeutic agents. The ability to computationally model and rationally design new molecules based on this scaffold accelerates the discovery of compounds with enhanced selectivity and drug-likeness. nih.gov
| Original Scaffold | Hopped Scaffold | Target | Outcome |
| Pexidartinib (with dipyridine moiety) | This compound | CSF1R | Potent and selective inhibitors with favorable ADME properties |
| 1H-Pyrrolo[2,3-b]pyridine | 7H-Pyrrolo[2,3-d]pyrimidine | LATS Kinase | Identification of potent LATS inhibitors |
| Thienopyrimidine | Furano[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine | Notum | Pyrrolopyrimidine showed weak inhibition, but furano[2,3-d]pyrimidine was potent |
Structure Activity Relationship Sar Studies of 2h Pyrrolo 2,3 D Pyrimidine Derivatives
Positional and Substituent Influence on Pre-clinical Biological Activity
The biological activity of 2H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and pyrrole (B145914) rings. researchgate.net Modifications at the C2, C4, and C5 positions have been extensively explored to enhance potency and selectivity against various biological targets.
Substitutions at the C4-Position:
The C4 position is a critical point for modification, often involving the introduction of substituted amine or aniline (B41778) groups to interact with the hinge region of kinases.
Amine Substituents: The introduction of various amines at the C4 position has been shown to influence antitubercular activity. SAR studies revealed that the nature of the substituent on the phenyl ring and the presence of methylene (B1212753) spacers between the phenyl and amine moieties at C4 significantly impact the activity against Mycobacterium tuberculosis. nih.gov
Aniline Substituents: For RET kinase inhibition, a 1,4-substitution pattern on the central phenyl ring attached to the C4-amino group is favored over a 1,3-substitution, which is highly unfavorable. nih.gov In the pursuit of LRRK2 inhibitors, N-substituted amines at the C4-position were a primary focus, with the nature of the substituent being a key determinant of activity. acs.org
Cyclic Amines: In a series of bis-pyrrolo[2,3-d]pyrimidines, the introduction of cyclic amines at the C4 position showed varied effects. A 4-pyrrolidine derivative exhibited notable activity against HeLa cells, while a 4-piperidine analogue was more active against CFPAC-1 pancreatic cancer cells. mdpi.com
Substitutions at the C2-Position:
The C2 position of the pyrrolo[2,3-d]pyrimidine core also offers a valuable site for modification to improve biological activity.
Amino and Hydrogen Substituents: In a series designed as microtubule targeting agents, a 2-amino group resulted in the most potent compound for both microtubule depolymerizing and antiproliferative effects. mdpi.com Replacing the amino group with hydrogen (2-H analogue) also led to a significant increase in potency compared to the parent compound, suggesting that a smaller, non-polar group is well-tolerated and can enhance tubulin engagement. mdpi.com
Aryl Amino Substituents: For CDK9 inhibition, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed potent activity. semanticscholar.org Similarly, for Aurora-A kinase inhibition, a 2-amino-pyrrolo[2,3-d]pyrimidine scaffold was identified as a novel and potent starting point for inhibitor design. nih.gov
Other Substituents: Studies on anti-BVDV agents indicated that compounds with a hydrogen atom or a trichloromethyl group at the C2 position displayed higher activity compared to those with chlorine or methyl groups. researchgate.net
Substitutions at the Pyrrole Ring (C5 and C6):
Modifications on the five-membered pyrrole ring are also crucial for optimizing inhibitor potency and selectivity.
C5-Position: In the development of RET inhibitors, exploration of moieties at the C5 position revealed that groups like 5-tert-butylisoxazole and 3-tert-butyl-N-methyl-1H-pyrazole, which can occupy the back pocket of the kinase, showed the best activity. nih.gov In contrast, for CSF1R inhibitors, 5-arylated pyrrolopyrimidines demonstrated low activity. ntnu.no
C6-Position: A series of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives were evaluated as potential non-classical antifolates. These compounds exhibited potent nanomolar inhibitory effects against various tumor cell lines, including KB, SW620, and A549. ijpsonline.com
The following table summarizes the influence of various substituents at different positions on the preclinical biological activity of the this compound core.
Conformational Analysis and its Impact on this compound SAR
The three-dimensional conformation of this compound derivatives plays a pivotal role in their interaction with biological targets, thereby influencing their SAR. Conformational restriction and the ability to bind to specific protein conformations are key considerations in inhibitor design.
One study highlighted the significance of conformational restriction on biological activity by introducing a methyl group on the aniline nitrogen at the N4-position. mdpi.com Molecular modeling and NMR studies suggested that this methyl group restricted the free rotation of the C4-N bond and the N-C1' bond of the aniline ring. This restriction, by locking the molecule into a more favorable binding conformation, can significantly impact its interaction with the target, such as tubulin. mdpi.com
The binding conformation of the target kinase itself is a critical factor. Kinases can exist in different activation states, often characterized by the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop as "DFG-in" (active) or "DFG-out" (inactive). Inhibitors that preferentially bind to one of these states can achieve greater selectivity. For example, a series of highly selective CSF1R inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold were found to bind to a "DFG-out-like" conformation of the kinase. ntnu.no This preferential binding to an inactive conformation likely contributes to their exquisite selectivity. ntnu.no
Furthermore, intramolecular interactions can stabilize a specific conformation. In the development of LRRK2 inhibitors, an X-ray crystal structure confirmed that a 2-(1H-pyrazol-4-yl)amino substituent was positioned to form a likely intramolecular hydrogen bond between the N1 of the pyrrolo[2,3-d]pyrimidine core and a CH group of the pyrazole (B372694) ring. acs.org This interaction helps to hold the substituent in a specific, planar orientation that is favorable for binding.
Stereochemical Considerations in this compound SAR
Stereochemistry is a critical factor in the SAR of chiral this compound derivatives, as enantiomers can exhibit significantly different biological activities. The specific three-dimensional arrangement of atoms at a stereocenter often dictates the precise fit and interactions within a chiral biological target like an enzyme's active site.
A prominent example of the importance of stereochemistry is found in the development of LRRK2 inhibitors. acs.org An initial SAR study focused on the stereochemistry of N-substituted amines at the C4-position of the pyrrolo[2,3-d]pyrimidine core. The evaluation of five pairs of (R)- and (S)-isomer analogs revealed that the (S)-isomer was consistently and significantly more potent. The (S)-isomers were found to be between two- and 39-fold more potent than their corresponding (R)-isomers in LRRK2 inhibition assays. This demonstrates that a specific stereochemical orientation at the C4-substituent is crucial for optimal LRRK2 activity. acs.org
The definitive confirmation of stereochemistry and its impact requires stereoselective synthesis and analytical verification. For a series of potent LRRK2 inhibitors, compounds that were initially identified from a racemic mixture were subsequently prepared via a stereoselective route to confirm the preliminary stereochemical assignment. acs.org The synthesis of specific enantiomers is also a key strategy, as demonstrated in the preparation of pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers where the chirality was transferred from norbornene derivatives and the absolute configuration was proven by X-ray crystallography. researchgate.net This level of stereochemical control is essential for establishing a clear and unambiguous SAR.
The table below highlights the differential activity of stereoisomers in a series of LRRK2 inhibitors.
Pre Clinical Biological Evaluation of 2h Pyrrolo 2,3 D Pyrimidine Derivatives
Enzyme Inhibition Studies (In Vitro)
In vitro enzyme inhibition assays are fundamental in the early stages of drug discovery to determine the potency and selectivity of investigational compounds. For 2H-pyrrolo[2,3-d]pyrimidine derivatives, these studies have been instrumental in identifying promising candidates for further development.
Kinase Inhibition by this compound Derivatives
The 7-deazapurine core of this compound serves as a versatile template for designing inhibitors that can target the ATP-binding site of various kinases. vietnamjournal.ru
Derivatives of this compound have demonstrated significant inhibitory activity against several receptor tyrosine kinases implicated in cancer progression. vietnamjournal.runih.gov
One study reported a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. nih.govmdpi.com Among these, compound 5k emerged as a multi-targeted kinase inhibitor. nih.govmdpi.comresearchgate.net It displayed potent inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com The IC50 value of 5k against EGFR was 79 nM, which was more potent than the established inhibitor sunitinib (B231) (IC50 = 93 nM). mdpi.com Against Her2, 5k showed an IC50 of 40 nM, comparable to staurosporine (B1682477) (IC50 = 38 nM). mdpi.com Furthermore, its inhibitory activity against VEGFR2 (IC50 = 136 nM) was twice as potent as sunitinib (IC50 = 261 nM). mdpi.com
Another investigation focused on developing pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the RET (Rearranged during Transfection) tyrosine kinase. nih.gov A lead compound, 59 , was identified which exhibited low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.gov
A separate series of pyrrolo[2,3-d]pyrimidine derivatives was synthesized and evaluated for their ability to inhibit EGFR, particularly in the context of non-small cell lung cancer (NSCLC) with EGFR mutations. sci-hub.box Compound 12i from this series was a potent and selective inhibitor of the T790M mutant EGFR, with an IC50 value of 0.21 nM, showing over 100-fold selectivity compared to wild-type EGFR (IC50 = 22 nM). sci-hub.box
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| 5k | EGFR | 79 | Sunitinib | 93 |
| Her2 | 40 | Staurosporine | 38 | |
| VEGFR2 | 136 | Sunitinib | 261 | |
| 59 | RET (wild-type & V804M) | Low nanomolar | - | - |
| 12i | EGFR (T790M) | 0.21 | Wild-type EGFR | 22 |
| EGFR (wild-type) | 22 |
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, plays a pivotal role in cytokine signaling pathways that are central to immune responses and hematopoiesis. googleapis.comgoogle.com Consequently, inhibitors of JAKs are valuable for treating autoimmune diseases and certain cancers. googleapis.comacs.org The this compound scaffold has been successfully utilized in the design of potent JAK inhibitors. google.comijsr.net
For instance, a series of pyrrolo[2,3-d]pyrimidine-based derivatives were developed as dual inhibitors of JAK and histone deacetylase (HDAC). nih.gov Compounds 15d and 15h from this series were found to potently inhibit JAK1, JAK2, and JAK3. nih.gov In another study, new derivatives of azoles bearing the pyrrolo[2,3-d]pyrimidine nucleus were synthesized and evaluated for their JAK inhibitory activities. ijsr.net Specifically, triazole-substituted compounds (17j-m ) demonstrated moderate to high inhibitory activity against JAK3. ijsr.net
| Compound Series | Target Kinase | Observed Activity |
|---|---|---|
| 15d, 15h | JAK1, JAK2, JAK3 | Potent inhibition |
| 17j-m (Triazole-substituted) | JAK3 | Moderate to high inhibition |
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the differentiation and function of macrophages. nih.govacs.org Its inhibition is a promising strategy for cancer immunotherapy. nih.govresearchgate.net Several studies have focused on developing selective this compound-based CSF1R inhibitors.
One study reported the discovery of a potent and selective CSF1R inhibitor, 18h , which exhibited an IC50 value of 5.14 nM against CSF1R. nih.gov This compound showed greater than 38-fold selectivity over other type III receptor tyrosine kinases. nih.gov Another research effort led to the identification of compound 12b , N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com Furthermore, a series of highly selective pyrrolo[2,3-d]pyrimidines targeting the autoinhibited form of CSF1R were developed, with the prototypic inhibitor 1 having a CSF1R IC50 of 1 nM. nih.govacs.org
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| 18h | CSF1R | 5.14 | >38-fold over other type III RTKs |
| 12b | CSF1R | Low nanomolar | - |
| 1 | CSF1R | 1 | - |
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in its gene are a common cause of familial Parkinson's disease. acs.org This has made LRRK2 a key target for the development of therapeutic agents. The this compound scaffold has been explored for designing potent and selective LRRK2 inhibitors. acs.orgacs.orgnih.govgoogle.com
A hit-to-lead optimization study led to the discovery of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine series. acs.org Analogs 6 and 32 from this series were identified as potent LRRK2 kinase inhibitors with good selectivity. acs.org Specifically, compound 6 demonstrated potent activity against both wild-type (WT) LRRK2 (IC50 = 3.5 nM) and the G2019S mutant (IC50 = 3.3 nM). acs.org In another study, structure-guided design led to the identification of the (2R)-2-Methylpyrrolidin-1-yl derivative 18 , which had a corrected Ki (cKi) of 0.7 nM against LRRK2 G2019S. acs.orgnih.gov
| Compound | Target Kinase | IC50/cKi (nM) |
|---|---|---|
| 6 | LRRK2 (WT) | 3.5 |
| LRRK2 (G2019S) | 3.3 | |
| 18 | LRRK2 (G2019S) | 0.7 (cKi) |
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle, and their aberrant activity is a hallmark of cancer. nih.govnih.govsemanticscholar.org The this compound core has been investigated for its potential to yield effective CDK inhibitors. nih.govnih.govsemanticscholar.orgbohrium.comrsc.org
A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as potential CDK inhibitors for pancreatic ductal adenocarcinoma. nih.govnih.govsemanticscholar.org Most of these derivatives showed significant inhibitory activity against CDK9. nih.govsemanticscholar.org The most potent compound, 2g , was identified as a strong CDK9 inhibitor. nih.govnih.govsemanticscholar.org Another study focused on developing highly selective CDK2 inhibitors and successfully scaffold-hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, achieving over 200-fold selectivity for CDK2 over CDKs 1, 4, 6, 7, and 9. bohrium.com Additionally, the previously mentioned compound 5k also exhibited inhibitory activity against CDK2 with an IC50 of 204 nM. nih.govresearchgate.net A series of endoperoxide-pyrrolo[2,3-d]pyrimidine hybrids were also designed, with compound E2 showing potent inhibition of CDK6/Cyclin D3 with an IC50 of 6.1 nM, which was more than twice as potent as the approved drug Palbociclib (IC50 = 12.9 nM). rsc.org
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
|---|---|---|---|---|
| 2g | CDK9 | Potent inhibition | - | - |
| 5k | CDK2 | 204 | - | - |
| E2 | CDK6/Cyclin D3 | 6.1 | Palbociclib | 12.9 |
Protein Kinase B (Akt) and Protein Kinase A (PKA) Inhibition
Protein kinase B (PKB), also known as Akt, is a crucial component of intracellular signaling pathways that regulate cell growth and survival. acs.org Dysregulation of PKB signaling is a frequent occurrence in cancer, making it a significant target for anticancer drug development. acs.org Several this compound derivatives have been identified as potent inhibitors of PKB. google.comgoogle.com
The optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the discovery of ATP-competitive, nanomolar inhibitors of PKB. acs.org These compounds demonstrated significant selectivity for PKB over the closely related Protein Kinase A (PKA). acs.org For instance, the compound CCT128930, which couples a 4-aminopiperidine (B84694) moiety to the pyrrolo[2,3-d]pyrimidine scaffold, was shown to inhibit the phosphorylation of Akt substrates and exhibited selectivity over PKA. nih.gov
Further modifications to the scaffold, specifically the introduction of a 4-amino-piperidine-4-carboxamide group, resulted in compounds like AZD5363. nih.gov This derivative potently inhibits all Akt isoforms with a potency of ≤10 nmol/l and shows reduced affinity for the hERG channel and greater selectivity against ROCK kinase. nih.gov Another derivative, (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has also been identified as a particularly effective inhibitor of PKB activity. google.com
The selectivity of these compounds for PKB over PKA is a critical aspect of their development. While some 7-azaindole (B17877) analogs showed similar potency to their pyrrolo[2,3-d]pyrimidine counterparts, they were generally less selective for PKB over PKA. acs.org The cellular activity of the more selective pyrrolo[2,3-d]pyrimidine derivatives suggests that their antiproliferative effects are primarily driven by the inhibition of PKB. acs.org
Antifolate Activity and Purine (B94841) Biosynthesis Pathway Inhibition
Certain this compound derivatives have been designed and synthesized as antifolates, which are compounds that interfere with the metabolic processes involving folic acid. nih.govcore.ac.uk These derivatives have shown potential as antitumor agents by inhibiting the de novo purine nucleotide biosynthesis pathway. nih.govnih.gov
One of the key enzymes targeted by these antifolates is glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), which is involved in the folate-dependent reactions of purine synthesis. nih.govnih.gov For example, novel 6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl ring in the side chain have been shown to potently inhibit GARFTase. nih.gov These compounds demonstrated selective transport into tumor cells via folate receptor α (FRα) and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC), which is a significant advantage as it could lead to more targeted cancer therapy with reduced toxicity to normal cells. core.ac.uknih.gov
Derivatives such as N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid have exhibited more potent growth-inhibitory effects against cancer cell lines than the established antifolate drug, methotrexate. nih.gov The inhibition of GARFTase in KB cells by certain 6-substituted pyrrolo[2,3-d]pyrimidine compounds has been confirmed through in situ measurements of endogenous GARFTase activity. nih.gov The structural design of these compounds, including variations in the linker length and side chain aromatic groups, is crucial for their selective transport and potent inhibitory activity. core.ac.uk
Pteridine (B1203161) Reductase Inhibition
Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, which are responsible for diseases like African sleeping sickness and leishmaniasis. nih.govacs.org PTR1 plays a role in the folate biosynthesis pathway and can provide a bypass for the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs. nih.govacs.org This makes PTR1 an attractive target for the development of new antiparasitic agents.
A substrate-like pyrrolo[2,3-d]pyrimidine framework has been used as a scaffold to design novel PTR1 inhibitors. nih.govacs.org Through structure-based design, a series of these compounds were synthesized and identified as inhibitors with species-specific properties, which can be explained by structural differences between the T. brucei and L. major enzymes. nih.gov Some of these inhibitors demonstrated potent activity against T. brucei PTR1 and also showed antiparasitic activity against the bloodstream form of the parasite. nih.gov
Further studies have involved the synthesis and evaluation of numerous new pyrrolo[2,3-d]pyrimidine derivatives, with design input from crystal structures of these compounds complexed with PTR1. nih.govacs.org Polysubstituted pyrrolopyrimidines were generally found to be the most active inhibitors of PTR1 and of T. brucei in culture. nih.govacs.org For instance, two deazaguanine derivatives exhibited 70% inhibition of T. brucei PTR1 at a concentration of 10 μM. strath.ac.uk Combining these PTR1 inhibitors with known DHFR inhibitors has shown synergistic effects, highlighting the potential of this approach for the treatment of African sleeping sickness. nih.gov
Cellular Activity and Mechanistic Investigations (In Vitro)
The in vitro evaluation of this compound derivatives has revealed a broad spectrum of cellular activities, including antiproliferative effects against various cancer cell lines and antiviral properties. Mechanistic studies have further elucidated the cellular processes induced by these compounds, such as cell cycle arrest and apoptosis.
Antiproliferative Effects in Cancer Cell Lines (In Vitro)
A significant body of research has demonstrated the antiproliferative activity of this compound derivatives against a wide range of cancer cell lines. mdpi.comnih.govjst.go.jp These compounds have shown promise as multi-targeted kinase inhibitors and cytotoxic agents. nih.gov
For example, a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' exhibited cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.govnih.gov Among these, compound 5k was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. nih.govnih.gov
Other derivatives, such as amide-bridged pyrrolo[2,3-d]pyrimidines and diarylureas/diarylamides with a pyrrolo[2,3-d]pyrimidine scaffold, have also shown strong and broad-spectrum antiproliferative activities. nih.govjst.go.jp Compound IVa, a diarylurea derivative, demonstrated a mean growth inhibition of 109.18% over the NCI-60 cancer cell line panel at a 10 µM concentration and showed submicromolar IC50 values against eight different cancer cell types. jst.go.jp
The antiproliferative effects of these compounds are often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). tandfonline.comrsc.org For instance, compound E2, an endoperoxide-pyrrolo[2,3-d]pyrimidine derivative, showed enhanced antiproliferative effects in MCF-7 and T47D breast cancer cell lines compared to Palbociclib, with an IC50 of 6.1 nM against CDK6/Cyclin D3. rsc.org
Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5e, 5h, 5k, 5l | HepG2, HeLa, MDA-MB-231, MCF-7 | 29 - 59 | nih.gov |
| IVa | NCI-60 Panel (various) | Submicromolar | jst.go.jp |
| E2 | MCF-7 | 2.16 ± 0.28 | rsc.org |
| E2 | T47D | 0.42 ± 0.03 | rsc.org |
| 5f | HeLa | 0.98 | mdpi.com |
| 5f | CFPAC-1 | 0.79 | mdpi.com |
| 7a | HeLa | 6.4 | mdpi.com |
| 6b | CFPAC-1 | 17.4 | mdpi.com |
| 12i | HCC827 (NSCLC) | 4.1 (vs. Avitinib) | sci-hub.box |
| 2g | MIA PaCa-2 (Pancreatic) | <10 | tandfonline.com |
Induced Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction)
Mechanistic studies have revealed that the antiproliferative effects of this compound derivatives are often mediated through the induction of specific cellular processes, most notably cell cycle arrest and apoptosis. nih.govresearchgate.net
One derivative, compound 5k, was found to induce cell cycle arrest in HepG2 cells. nih.gov This was accompanied by a significant increase in the pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2, indicating the induction of apoptosis. nih.govresearchgate.net Further analysis showed that treatment with compound 5k led to an increase in the percentage of cells in the G0-G1 phase of the cell cycle, from 43.86% to 49.18%, and a decrease in the S phase. nih.gov
Another compound, 2g, induced cell cycle arrest at the G1 phase in MIA PaCa-2 pancreatic cancer cells at low concentrations, which is consistent with its inhibitory effect on CDK4. semanticscholar.org At higher concentrations, a modest G2/M arrest was observed. semanticscholar.org This compound also induced apoptosis in a dose-dependent manner and led to the downregulation of phosphorylated Rb protein, Mcl-1, and c-Myc, further confirming its role in cell cycle regulation and apoptosis induction. tandfonline.comsemanticscholar.org
The ability of these compounds to induce apoptosis is a key mechanism of their anticancer activity. For instance, the strong growth inhibitory activity of compound 5f against CFPAC-1 pancreatic cancer cells has been associated with the induction of apoptosis and primary necrosis. mdpi.com
Antiviral Activity (e.g., Anti-Bovine Viral Diarrhea Virus (BVDV), Anti-Zika Virus)
In addition to their anticancer properties, this compound derivatives have also been investigated for their antiviral activity. mdpi.comnih.govgoogle.com A notable example is the discovery of compound 1, a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine, as a Zika virus (ZIKV) inhibitor. mdpi.comnih.gov This has prompted further investigation into this scaffold to identify structural features that elicit antiviral activity.
Structure-activity relationship (SAR) studies have shown that a substitution at position 4 and the presence of electron-withdrawing groups on the phenyl ring are desirable for anti-ZIKV activity. mdpi.com Several analogs, including compounds 1, 8, and 11, have been identified as promising antiviral agents against both ZIKV and dengue virus (DENV). mdpi.comnih.gov These compounds represent a new chemotype for the design of small molecules against flaviviruses. mdpi.comnih.gov
The antiviral activity of these compounds is not limited to flaviviruses. Some derivatives have also shown inhibitory properties against the replication of Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus (HCV). nih.gov For instance, a series of novel biphenyl (B1667301) derivatives of imidazo[1,2-a]-pyridine, which can be considered structurally related to the pyrrolo[2,3-d]pyrimidine scaffold, were developed, with one compound being identified as a selective inhibitor of BVDV replication. nih.gov
Receptor Binding Affinities and Selectivity Profiles (In Vitro)
Folate Receptor Binding (FRα, FRβ)
A significant area of research for this compound derivatives has been their potential as tumor-targeting agents via folate receptors (FRs), particularly FRα and FRβ, which are often overexpressed on the surface of cancer cells.
Studies have focused on 6-substituted pyrrolo[2,3-d]pyrimidines, evaluating their binding affinities for FRα and FRβ. nih.govacs.org In competitive binding assays using [³H]folic acid, these novel analogues were assessed for their ability to bind to FRα and FRβ expressed in engineered cell lines. acs.org The relative binding affinities were calculated as the inverse molar ratios of the unlabeled compounds required to inhibit [³H]folic acid binding by 50%. acs.org
For instance, novel fluorinated 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine analogues were synthesized and their binding to FRα and FRβ was measured. nih.gov The results were compared to folic acid, with some compounds demonstrating significant binding affinity. nih.gov Similarly, structure-activity relationship studies on 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates with modified amino acids established their binding to FRα and FRβ. acs.org The binding of these compounds in the folate binding cleft of FRα involves interactions between the 2-NH₂ and 4-oxo moieties of the pyrrolo[2,3-d]pyrimidine scaffold with key amino acid residues like Asp81, Ser174, and Arg103. acs.org
Furthermore, research on 5-substituted pyrrolo[2,3-d]pyrimidine antifolates has also been conducted to assess their selectivity for folate receptors. researchgate.net These studies aim to develop agents that are selectively transported into tumor cells via FRs over the ubiquitously expressed reduced folate carrier (RFC), thereby minimizing off-target toxicity. nih.gov
Table 2: Folate Receptor Binding of Selected this compound Derivatives
| Derivative Class | Receptor | Assay Type | Key Findings | Reference |
| Fluorinated 6-substituted pyrrolo[2,3-d]pyrimidines | FRα, FRβ | Competitive [³H]folic acid binding | Compounds showed binding affinity, with IC50 values normalized to folic acid. | nih.gov |
| 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates | FRα, FRβ | Competitive [³H]folic acid binding | Compounds compete with [³H]folic acid for binding to FRα and FRβ. | acs.org |
| 6-substituted pyrrolo[2,3-d]pyrimidine antifolates | FRα, FRβ | Competitive [³H]folic acid binding | Compounds showed variably potent and selective inhibitory activities toward cells expressing FRα or FRβ. | nih.gov |
| 6-substituted pyrrolo[2,3-d]pyrimidines with heteroatom bridge | FRα, FRβ | Cellular uptake and proliferation assays | Substantial selectivity toward FRα and FRβ compared to RFC. | nih.gov |
Kinase Selectivity Profiling of this compound Derivatives
The this compound scaffold is a well-established "warhead" for the development of kinase inhibitors, with several approved drugs based on this core structure. Extensive research has been conducted to profile the selectivity of these derivatives against a wide range of kinases, aiming to develop potent and selective inhibitors for various therapeutic targets.
Janus Kinase (JAK) Inhibitors: A significant focus has been on developing selective JAK inhibitors. A series of pyrrolo[2,3-d]pyrimidines containing a hydrazinyl moiety were synthesized and profiled for their activity against JAK family members. nih.gov Compounds 8m and 8o from this series demonstrated potent inhibition of JAK1 with IC50 values of 0.16 nM and 0.3 nM, respectively, and showed selectivity over JAK2. nih.gov Another study led to the discovery of PF-04965842, a potent and selective JAK1 inhibitor, through modification of the 3-aminopiperidine linker of tofacitinib. osti.gov The discovery of 2,5-isomers of triazole-pyrrolopyrimidine has also yielded selective JAK2 inhibitors.
Other Kinase Targets: The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to numerous other kinase families. Derivatives have been designed and evaluated as inhibitors of:
Leucine-Rich Repeat Kinase 2 (LRRK2): Fragment-derived pyrrolo[2,3-d]pyrimidines have been optimized to yield potent and highly selective LRRK2 inhibitors. acs.org
Colony-Stimulating Factor 1 Receptor (CSF1R): Pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as potent CSF1R inhibitors, with compound 12b emerging as a promising lead. mdpi.com
Epidermal Growth Factor Receptor (EGFR): A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized to block mutant EGFR activity, with compound 12i showing high selectivity for EGFR-mutated tumor cells. sci-hub.boxnih.gov
Src Family Kinases (SFKs): New pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their inhibitory activity against Fyn, Lyn, Hck, and c-Src, with some compounds showing slight, non-selective inhibition. tandfonline.com
RET Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been explored as inhibitors of RET kinase, identifying lead compounds with low nanomolar potency against wild-type and mutant forms. nih.gov
Cyclin-Dependent Kinases (CDKs): 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as CDK inhibitors, with many showing strong inhibitory activity against CDK9. tandfonline.com
Multi-Targeted Kinase Inhibitors: Some halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have shown promising cytotoxic effects and inhibitory activity against EGFR, Her2, VEGFR2, and CDK2. nih.gov
Table 3: Kinase Selectivity of Selected this compound Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 / Activity | Selectivity Profile | Reference |
| 8m | JAK1 | 0.16 nM | 40.6-fold selective over JAK2 | nih.gov |
| 8o | JAK1 | 0.3 nM | 10-fold selective over JAK2 | nih.gov |
| PF-04965842 | JAK1 | Nanomolar potency | Selective JAK1 inhibitor | osti.gov |
| 12i | EGFR (mutant) | 0.046 µM (HCC827 cells) | Highly selective for EGFR activating mutations over wild-type. | sci-hub.boxnih.gov |
| 12b | CSF1R | Low-nanomolar | Potent CSF1R inhibitor | mdpi.com |
| 44, 45 | LRRK2 | Potent inhibitors | High selectivity for LRRK2 | acs.org |
| 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Multi-targeted kinase inhibitor | nih.gov |
Computational Chemistry and in Silico Approaches for 2h Pyrrolo 2,3 D Pyrimidine Research
Molecular Docking Studies of 2H-Pyrrolo[2,3-d]pyrimidine Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes of this compound derivatives and rationalizing their biological activity.
Researchers have extensively used molecular docking to investigate the interactions of these compounds with a variety of protein kinases, which are crucial targets in cancer therapy. For instance, docking studies of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have been performed against key kinases like EGFR, VEGFR2, HER2, and CDK2. mdpi.com One of the most potent compounds from this series, compound 5k, demonstrated binding interactions comparable to the multi-targeted kinase inhibitor sunitinib (B231). mdpi.com Similarly, isatin-pyrrolo[2,3-d]pyrimidine hybrids have been docked into the active sites of several protein kinases to elucidate their potential as multi-kinase inhibitors. nih.gov
In the context of Src family kinases (SFKs), docking analyses were conducted on newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to understand their binding properties against Fyn, Lyn, Hck, and c-Src. tandfonline.comtandfonline.com These studies helped to establish relationships between the observed biological activity and the binding affinities of the compounds. tandfonline.com For example, compound 5, N-((2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-4-(3,4-dimethoxyphenyl)butanamide, showed favorable interactions within the active sites of Fyn and c-Src. tandfonline.com
Furthermore, molecular docking has been pivotal in the design of RET kinase inhibitors. The binding pose of a lead compound, 59, was identified within the RET kinase pocket, revealing key hydrogen bonding interactions with hinge residues. nih.gov The pyrrolo[2,3-d]pyrimidine core is noted for its ability to mimic adenosine (B11128) of ATP, with its nitrogen atoms engaging in strong hydrogen bonds with the kinase hinge region's peptide backbone. nih.govacs.org Docking studies of other derivatives have also highlighted the importance of the pyrrolo[2,3-d]pyrimidine-amine core in forming hydrogen bonds with the protein backbone in the hinge region of kinases. acs.org A novel pyrrolo[2,3-d]pyrimidine urea (B33335) derivative, Compound RP-3, exhibited a strong binding affinity with a target protein associated with antimicrobial activity, indicated by a low docking score of -7.4 kcal/mol. afjbs.com
Table 1: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Protein Target(s) | Key Findings |
|---|---|---|
| Halogenated benzylidenebenzohydrazides | EGFR, VEGFR2, HER2, CDK2 | Compound 5k showed binding interactions similar to sunitinib. mdpi.com |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | Multiple Protein Kinases | Investigated potential ligand-protein interactions for multi-kinase inhibition. nih.gov |
| Amide derivatives | Fyn, Lyn, c-Src | Compound 5 showed the best interaction with the active sites of Fyn and c-Src. tandfonline.com |
| Pyrrolo[2,3-d]pyrimidine urea derivative | Antimicrobial Target Protein | Compound RP-3 displayed a strong binding affinity with a docking score of -7.4 kcal/mol. afjbs.com |
| Pyrrolo[2,3-d]pyrimidine-based compounds | RET Kinase | Compound 59 forms hydrogen bonds with hinge residues; identified as a type 2 inhibitor. nih.gov |
| Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines | LRRK2, TTK | Putative binding mode suggested modifications at the C5 position were tolerable for LRRK2 binding. acs.org |
Structure-Based Drug Design Principles Applied to this compound Scaffolds
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. The this compound scaffold has been a fertile ground for the application of SBDD principles.
A notable example is the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease research. Fragment-derived pyrrolo[2,3-d]pyrimidines were optimized using X-ray structures of LRRK2 kinase domain surrogates, leading to the identification of highly potent and selective inhibitors. acs.org This structure-guided elaboration was crucial in optimizing the initial fragment hits into lead compounds with favorable properties. acs.org
In the pursuit of antiparasitic agents, SBDD has been applied to develop pyrrolopyrimidines that target pteridine (B1203161) reductase 1 (PTR1), an enzyme found in Trypanosoma species. acs.org Crystallographic studies of fused pyrimidines within the enzyme's active site revealed two primary binding poses, guiding the design of 61 new pyrrolo[2,3-d]pyrimidines. acs.org This approach, which combined structural insights with synthetic feasibility, aimed to produce compounds with in vivo antitrypanosomal activity. acs.org
The design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors also benefited from SBDD. By merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, a strategy supported by initial docking studies, researchers developed novel analogs. mdpi.com Docking of the active derivatives into the CSF1R crystal structure confirmed ligand-protein interactions similar to those of Pexidartinib. mdpi.com This highlights the power of combining structural elements from known inhibitors to guide the development of new drug candidates. mdpi.com The development of potent JAK2 inhibitors has also successfully utilized a structure-based design approach with the pyrrolo[2,3-d]pyrimidine scaffold. cpu.edu.cn
In Silico ADMET Prediction and Pharmacokinetic Profiling for this compound Derivatives
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. Several studies have employed computational tools to predict the ADMET properties of novel this compound derivatives.
Using web-based platforms like pkCSM and SwissADME, researchers have evaluated the drug-like characteristics of newly synthesized compounds. nih.govresearchgate.net For a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', in silico analysis predicted good intestinal absorption and adherence to Lipinski's rule of five, suggesting favorable oral bioavailability. nih.gov The predictions also indicated low permeability through the blood-brain barrier, which implies a reduced likelihood of central nervous system side effects. nih.govresearchgate.net Furthermore, the models anticipated metabolism by major biotransforming enzymes like CYP2D6 and CYP3A4 and predicted a high maximum tolerated dose. nih.gov
Similarly, for a series of isatin-pyrrolo[2,3-d]pyrimidine hybrids, in silico ADMET profiling suggested that the compounds are likely to have good oral bioavailability. researchgate.net The ADMET data for a novel pyrrolo[2,3-d]pyrimidine urea derivative, Compound RP-3, also indicated a favorable pharmacokinetic and safety profile, supporting its potential as a lead compound for further development. afjbs.com These in silico predictions serve as a valuable, cost-effective tool for prioritizing candidates for further experimental validation. afjbs.commdpi.com
Table 2: Predicted In Silico ADMET Properties for Selected this compound Derivatives
| Compound Series | Predicted Property | Tool/Method | Finding |
|---|---|---|---|
| Halogenated benzylidenebenzohydrazides | Lipinski's Rule | pkCSM | All synthesized compounds adhere to the rule of five. nih.gov |
| Halogenated benzylidenebenzohydrazides | Intestinal Absorption | pkCSM | Predicted to have good intestinal absorption. nih.gov |
| Halogenated benzylidenebenzohydrazides | Blood-Brain Barrier (BBB) Permeability | pkCSM | Low BBB permeability, suggesting reduced CNS side effects. nih.gov |
| Halogenated benzylidenebenzohydrazides | Metabolism | pkCSM | Predicted to be metabolized by CYP2D6 and CYP3A4. nih.gov |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | Oral Bioavailability | pkCSM | Compounds may have good oral bioavailability. researchgate.net |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids | BBB Permeability | pkCSM | Very low BBB permeability expected. researchgate.net |
| Pyrrolo[2,3-d]pyrimidine urea derivative | Pharmacokinetic Profile | In silico tools | Favorable pharmacokinetic and safety profiles were indicated. afjbs.com |
Quantum Chemical Calculations for this compound (e.g., NMR Chemical Shifts, Conformations)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed electronic and structural information about molecules. These methods have been applied to the this compound system to understand its intrinsic properties.
Conformational analysis is a key application. For certain 5-substituted this compound-2,4(3H)-diones, NMR spectra revealed the presence of two slowly interconverting conformers. semanticscholar.org This observation of asymmetry, despite an apparently planar structure, was attributed to the restricted rotation around the C(hydroxyquinoline)-C(pyrrol) bond and the formation of a stable, nonplanar eight-membered ring through intramolecular hydrogen bonding. semanticscholar.org Similarly, for amide-bridged pyrrolo[2,3-d]pyrimidine antifolates, molecular modeling predicted cis and trans conformations as the two lowest energy states, a finding that was supported by ¹H NMR analysis. nih.gov
DFT calculations have also been used to study the tautomeric equilibria of these systems. For 2,4-diazidopyrrolo[2,3-d]pyrimidines, quantum chemical calculations showed they exist in equilibrium with their corresponding tetrazole tautomers (5-azidopyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine). lmaleidykla.lt These calculations helped to explain how the proportion of the tetrazole form increases with solvent polarity. lmaleidykla.lt
Furthermore, ¹H and ¹³C NMR chemical shifts of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives have been reported and used for structural characterization. scielo.org.mx While extensive computational prediction of NMR shifts is not always detailed in every study, the experimental data provides a basis for future computational benchmarking and deeper structural elucidation. mdpi.comnih.govscielo.org.mx Quantum mechanical calculations have also been performed on related pyrimidine (B1678525) derivatives to determine their molecular properties using DFT methods. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2h Pyrrolo 2,3 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for determining the precise structure of 2H-pyrrolo[2,3-d]pyrimidine derivatives by providing information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).
¹H-NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals that are crucial for structural assignment. For instance, the proton at the 2-position of the pyrrolo[2,3-d]pyrimidine core typically appears as a singlet in the range of δ 8.34–8.38 ppm. mdpi.com The NH proton of the pyrrole (B145914) moiety also gives a characteristic singlet, often observed at a downfield chemical shift, for example, around δ 11.79-12.29 ppm, and is exchangeable with D₂O. scielo.org.mx Aromatic protons and substituents on the core structure show signals in their expected regions, and their multiplicities and coupling constants (J values) provide valuable information about their connectivity. For example, in some derivatives, aromatic protons appear as doublets and triplets between δ 7.15 and 7.97 ppm. d-nb.info
¹³C-NMR Spectroscopy: The ¹³C-NMR spectra complement the ¹H-NMR data by providing information on the carbon skeleton. The carbonyl carbons in derivatives with dione (B5365651) functionalities typically resonate at downfield shifts, generally in the range of δ 151.1-174.2 ppm. scielo.org.mx The chemical shifts of the carbon atoms in the pyrrolo[2,3-d]pyrimidine core are also characteristic. For example, in some derivatives, the carbons of the pyrimidine (B1678525) ring appear at approximately δ 150-160 ppm, while those of the pyrrole ring are found at around δ 100-130 ppm. rsc.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Derivatives
| Compound/Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
|---|---|---|---|
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8.27 (s, 1H), 6.91 (s, 1H), 5.92 (br s, 2H), 3.75 (s, 3H) | 157.0, 152.8, 149.8, 124.7, 102.0, 86.1, 31.5 | rsc.org |
| 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | 13.71 (br. s, 1H), 9.07 (s, 1H), 7.37 (s, 1H), 5.85–5.65 (m, 1H), 2.35–2.20 (m, 2H), 2.07–1.93 (m, 4H), 1.70–1.57 (m, 2H) | 162.0, 154.7, 153.8, 152.4, 131.6, 116.3, 108.2, 56.2, 30.4, 24.7 | tandfonline.com |
| (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | 11.87 (s, 1H), 11.83 (s, 1H), 9.63 (s, 1H), 8.47 (s, 1H), 8.38 (s, 1H), 8.11 (d, J = 8.4 Hz, 2H), 7.94 (d, J = 8.3 Hz, 2H), 7.77 (d, J = 8.1 Hz, 2H), 7.54 (d, J = 8.0 Hz, 2H), 7.31 (dd, J = 8.1 Hz, 1H) and 6.87 (dd, J = 3.3, 1.7 Hz, 1H) | 163.24, 153.52, 151.57, 151.07, 146.19, 144.43, 134.81, 133.94, 129.42 (4C), 129.10, 128.91 (2C), 126.35, 123.26, 119.34 (2C), 104.65 and 99.20 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra reveal characteristic absorption bands. For instance, derivatives containing carbonyl groups (C=O) exhibit strong absorption bands in the region of 1634-1703 cm⁻¹. scielo.org.mx The N-H stretching vibrations of the pyrrole and amine groups are typically observed as bands in the range of 3100-3500 cm⁻¹. d-nb.inforsc.org The presence of a cyano group (C≡N) in certain derivatives is indicated by a sharp absorption band around 2220 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3100 - 3500 | d-nb.inforsc.org |
| C=O Stretch | 1634 - 1703 | scielo.org.mx |
| C≡N Stretch | ~2220 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. rsc.orgbeilstein-journals.org The fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. For example, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight of the compound. mdpi.combeilstein-journals.org
Table 3: Mass Spectrometry Data for Selected this compound Derivatives
| Compound/Derivative | Ionization Method | m/z (Observed) | Molecular Formula (Calculated) | Reference |
|---|---|---|---|---|
| (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-chlorobenzylidene)benzohydrazide | ESI | 391 [M+H]⁺ | C₂₀H₁₅ClN₆O (390.0996) | mdpi.com |
| 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | ESI-TOF | 360.1719 [M+H]⁺ | C₂₂H₂₂N₃O₂ (360.1712) | beilstein-journals.org |
| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | ESI-MS | 293.1 [M+H]⁺ | C₁₄H₁₇ClN₄O | tandfonline.com |
X-ray Crystallography of this compound Complexes with Biological Targets
X-ray crystallography provides the most definitive three-dimensional structural information for molecules that can be crystallized. This technique has been instrumental in understanding the binding interactions of this compound derivatives with their biological targets, such as enzymes and receptors. For example, the X-ray crystal structure of a 2-amino-4-oxo-thieno[2,3-d]pyrimidine, a related scaffold, in complex with human dihydrofolate reductase (DHFR) revealed that the pyrimidine ring binds in a "folate" mode. nih.gov Another study detailed the X-ray structure of a pyrrolo[2,3-d]pyrimidine derivative bound to checkpoint kinase 1 (CHK1), confirming the intended binding mode and revealing a key intramolecular hydrogen bond. acs.org These detailed structural insights are crucial for structure-based drug design and the optimization of inhibitor potency and selectivity. acs.orgosti.gov The powder X-ray diffraction (PXRD) patterns of crystalline forms of some pyrrolo[2,3-d]pyrimidine compounds have also been characterized to identify specific polymorphic forms. google.com
Lead Optimization and Drug Discovery Strategies for 2h Pyrrolo 2,3 D Pyrimidine Based Compounds
Hit-to-Lead Optimization Methodologies for 2H-Pyrrolo[2,3-d]pyrimidine Scaffolds
The transition from a "hit," an initial compound showing desired biological activity, to a "lead," a more refined compound with drug-like properties, is a critical phase in drug discovery. For the this compound scaffold, this process involves several strategic methodologies.
A primary approach is structure-activity relationship (SAR) exploration . This involves systematically modifying different positions of the pyrrolo[2,3-d]pyrimidine core and observing the impact on biological activity. For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, researchers explored modifications at the C2, C4, and C5 positions of the pyrrolo[2,3-d]pyrimidine ring to enhance potency and selectivity. acs.org Similarly, for Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, initial screening of an in-house library identified that 6-aryl-substituted pyrrolo[2,3-d]pyrimidines with specific amine substitutions at C4 were promising starting points. acs.orgnih.gov
Scaffold hopping is another key methodology. This involves replacing the central pyrrolo[2,3-d]pyrimidine core with other bicyclic heterocycles to identify new scaffolds with improved properties. rsc.org For example, in the quest for LATS kinase inhibitors, researchers compared the 7H-pyrrolo[2,3-d]pyrimidine scaffold with 1H-pyrazolo[3,4-b]pyridine, demonstrating the value of exploring different core structures. rsc.org
Molecular hybridization is a rational design strategy that combines pharmacophoric elements from different bioactive molecules. This was successfully employed in the development of CSF1R inhibitors by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com
Fragment-based drug discovery (FBDD) has also been utilized. This approach starts with identifying small, low-affinity fragments that bind to the target protein. These fragments are then grown or merged to create more potent lead compounds. The development of LRRK2 inhibitors from fragment hits that were optimized using X-ray crystallography of surrogate kinase domains exemplifies this methodology. acs.org
These methodologies are often guided by computational tools , such as molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) filtering, to predict the binding modes and pharmacokinetic properties of designed compounds before their synthesis. bohrium.comvichemchemie.com
Strategies for Enhancing Potency and Selectivity of this compound Derivatives
Improving the potency and selectivity of this compound derivatives is paramount for developing effective and safe therapeutic agents. Medicinal chemists employ a variety of strategies to achieve these goals.
Strategic substitutions at various positions of the pyrrolo[2,3-d]pyrimidine ring are fundamental. For example, in the development of LRRK2 inhibitors, introducing specific chiral amines at the C4-position and various aryl or heteroaryl groups at the C2-position led to significant improvements in potency. acs.org The addition of halogen substituents to the pyrrolo[2,3-d]pyrimidine scaffold has also been explored as a strategy to enhance potency and selectivity for tyrosine kinase inhibitors. mdpi.com
Targeting specific protein conformations is a more sophisticated strategy. For instance, researchers have designed pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors that preferentially bind to the autoinhibited (inactive) conformation of the kinase. acs.orgnih.gov This can lead to enhanced selectivity, as the inactive states of kinases are often more structurally diverse than their active states. acs.org
Kinase selectivity profiling across a panel of kinases is crucial to ensure that the optimized compounds are not promiscuous, which could lead to off-target effects. For CSF1R inhibitors, researchers demonstrated excellent selectivity against other kinases in the same family, such as the platelet-derived growth factor receptor (PDGFR). acs.orgnih.gov Similarly, for LRRK2 inhibitors, selectivity against the closely related TTK kinase was a key optimization parameter. acs.org
The following table summarizes the structure-activity relationships for a series of 2,4-substituted pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors, highlighting the impact of substitutions on potency and selectivity.
| Compound | R1 | R2 | LRRK2 G2019S IC50 (nM) | TTK IC50 (nM) | TTK/LRRK2 Selectivity |
| 1a | H | (R)-1-aminoindan | >1000 | >10000 | - |
| 6 | 1-methyl-1H-pyrazol-4-yl | (R)-1-aminoindan | 1.8 | 210 | 117 |
| 32 | 1,3-dimethyl-1H-pyrazol-4-yl | (R)-1-aminoindan | 1.2 | 150 | 125 |
Data sourced from a study on chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors. acs.org
Pre-clinical Metabolic Stability and Pharmacokinetic Considerations in Lead Optimization
A compound's journey to becoming a drug is heavily dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Poor metabolic stability is a major reason for the failure of drug candidates in development. rsc.orgvichemchemie.com Therefore, addressing these properties early in the lead optimization phase is critical.
Metabolic stability is often first assessed using in vitro assays, such as liver microsomal stability assays. rsc.orgdovepress.com These assays help identify metabolic liabilities in a compound's structure. For instance, researchers developing pyrrolopyrimidine-based EGFR inhibitors found that certain substituents, like amides and hydroxymethyl groups, led to low permeability, while others resulted in metabolic lability. ntnu.no To address this, strategies such as the introduction of fluorine atoms or deuteration can be employed to block sites of metabolism. ntnu.no
Permeability and efflux are also important considerations. The Caco-2 permeability assay is commonly used to predict intestinal absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). ntnu.no Researchers found that some potent pyrrolopyrimidine-based LRRK2 inhibitors were subject to P-gp-mediated efflux, which could limit their brain penetration. acs.org
In vivo pharmacokinetic studies in animal models, such as rats or mice, provide a more comprehensive understanding of a compound's behavior. dovepress.com These studies measure key parameters like half-life (t1/2), maximum concentration (Cmax), and oral bioavailability. For example, a promising pyrido[2,3-d]pyrimidine (B1209978) derivative, V12, was found to rapidly metabolize to V13 in rats, with V13 exhibiting good pharmacokinetic properties. dovepress.com Conversely, a potent CSF1R inhibitor showed high clearance in mice, indicating the need for further optimization to improve its metabolic stability. bohrium.com
The following table presents pharmacokinetic data for a pyrido[2,3-d]pyrimidine derivative, highlighting the rapid in vivo metabolism.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| V12 | 10 (oral) | 12.3 | 0.25 | 10.9 | 0.3 |
| V13 (metabolite of V12) | 10 (oral) | 1070 | 4.0 | 1412 | 3.5 |
Data sourced from a study on 5,6,7,8-tetrahydropyridine[2,3-d]pyrimidine derivatives. dovepress.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H-pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?
- Two primary synthetic strategies are documented:
- Pyrimidine-first approach : Construct the pyrimidine ring on a substituted pyrrole using urea derivatives or isocyanates under reflux conditions (e.g., POCl₃ or NaOEt/EtOH) .
- Pyrrole-first approach : Synthesize 4-aminopyrimidines with 2-oxo-alkyl substituents, followed by cyclization to form the fused pyrrole ring. Microwave-assisted methods have recently improved reaction efficiency and reduced side products .
Q. What biological activities are associated with this compound derivatives?
- The scaffold exhibits diverse pharmacological properties:
- Anticancer : Derivatives inhibit tyrosine kinases (e.g., VEGFR-2) and microtubule assembly, with IC₅₀ values ranging from 0.1–10 μM in vitro .
- Antimicrobial : Substitutions at the 4-position (e.g., thioether linkages) enhance activity against Gram-positive bacteria and fungi .
- Antiviral : Ribofuranosyl derivatives show moderate anti-HIV-1 activity, though cytotoxicity remains a challenge .
Q. How are structural modifications to the pyrrolo[2,3-d]pyrimidine core characterized?
- Spectroscopic techniques : ¹H/¹³C NMR for tracking substituent introduction (e.g., aryl methyl groups at position 6) .
- X-ray crystallography : Resolves regiochemical ambiguities in fused-ring systems, such as confirming the orientation of bromophenyl substituents .
- HPLC : Monitors purity during multi-step syntheses, especially for reactive intermediates like 4-chloro derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?
- Position 4 modifications : m-Bromoanilino groups at position 4 enhance tyrosine kinase inhibition (e.g., IC₅₀ = 0.8 μM for VEGFR-2) by mimicking ATP-binding motifs .
- Position 6 substitutions : Arylmethyl groups improve cellular permeability and antiangiogenic effects in xenograft models .
- Heterocyclic fusion : Thieno[2,3-d]pyrimidine derivatives exhibit higher selectivity for PI3K/AKT pathways but require pharmacokinetic optimization .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?
- Standardized assays : Use isogenic cell lines and consistent ATP concentrations in kinase assays to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations to explain discrepancies between in vitro and in vivo efficacy .
- Crystallographic docking : Compare binding modes of analogs (e.g., 2-amino vs. 4-chloro derivatives) to clarify mechanistic differences .
Q. How can reaction conditions be optimized for halogenated derivatives (e.g., 4-chloro or 5-iodo analogs)?
- Chlorination : POCl₃ under reflux achieves >90% conversion for 4-chloro derivatives, but anhydrous conditions are critical to avoid hydrolysis .
- Iodination : Use Ullmann coupling with CuI catalysts for 5-iodo substitutions, though steric hindrance from fused rings may necessitate higher temperatures (120°C) .
- Safety considerations : Halogenated intermediates (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) require handling as UN2811 toxic solids with strict PPE protocols .
Q. What methodologies address low solubility of hydrophobic derivatives in biological assays?
- Prodrug strategies : Introduce phosphate or glycosyl groups at position 7 to enhance aqueous solubility while maintaining activity .
- Nanoformulation : Encapsulate lipophilic derivatives (e.g., 6-arylmethyl analogs) in PEGylated liposomes, improving tumor uptake in murine models .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to prevent aggregation in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
